

An In-depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbaldehyde

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Compound of Interest

Compound Name: 3-Amino-5-chloropyrazine-2-carbaldehyde

Cat. No.: B3164435

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Amino-5-chloropyrazine-2-carbaldehyde**, a key building block in medicinal chemistry. We will delve into its fundamental molecular characteristics, synthesis, and pivotal role in the development of novel therapeutics.

Core Molecular Profile

Property	Value	Source
Molecular Formula	C ₅ H ₄ ClN ₃ O	[1]
Molecular Weight	157.56 g/mol	[1]
CAS Number	89284-25-3	[1] [2] [3] [4] [5] [6]
IUPAC Name	3-amino-5-chloropyrazine-2-carbaldehyde	[4]
SMILES	O=CC1=NC=C(Cl)N=C1N	[1]
Purity	≥95%	[1]

Key Physicochemical Properties:

- Topological Polar Surface Area (TPSA): 68.87 Å²[\[1\]](#)

- LogP: 0.5247[1]
- Hydrogen Bond Acceptors: 4[1]
- Hydrogen Bond Donors: 1[1]
- Rotatable Bonds: 1[1]

The Strategic Importance in Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, featured in several FDA-approved drugs.[7] Its derivatives are known to exhibit a wide range of biological activities. **3-Amino-5-chloropyrazine-2-carbaldehyde**, in particular, serves as a versatile starting material for the synthesis of more complex molecules, including potent enzyme inhibitors.

Recent studies have highlighted the significance of pyrazine-based compounds in developing novel therapeutics. For instance, derivatives of 3-amino-pyrazine-2-carboxamide have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[8] The unique arrangement of functional groups in **3-Amino-5-chloropyrazine-2-carbaldehyde**—the amino, chloro, and carbaldehyde moieties—provides multiple reaction sites for chemists to elaborate and fine-tune the molecule's properties to achieve desired biological activity and pharmacokinetic profiles.

Synthesis and Reactivity

The synthesis of functionalized pyrazines often involves multi-step sequences. While a specific, detailed synthesis for **3-Amino-5-chloropyrazine-2-carbaldehyde** is not readily available in the provided search results, a general understanding can be gleaned from related pyrazine syntheses. These often involve the dimerization of α -amino aldehydes derived from amino acids, providing a biomimetic route to 2,5-disubstituted pyrazines.[9]

The reactivity of **3-Amino-5-chloropyrazine-2-carbaldehyde** is dictated by its functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines to form imines. The amino group can be acylated or alkylated, and the chloro group can be displaced via nucleophilic aromatic substitution, a key reaction for introducing further diversity into the molecule.[10]

Below is a conceptual workflow for the utilization of **3-Amino-5-chloropyrazine-2-carbaldehyde** in a drug discovery program.

Caption: Conceptual workflow for utilizing **3-Amino-5-chloropyrazine-2-carbaldehyde** in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **3-Amino-5-chloropyrazine-2-carbaldehyde** and its derivatives.

General Handling Precautions:

- Work in a well-ventilated area.[[11](#)]
- Avoid contact with skin and eyes.[[12](#)] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[[11](#)][[12](#)]
- Avoid inhalation of dust or vapors.[[12](#)]
- Wash hands thoroughly after handling.[[11](#)]

In Case of Exposure:

- Skin Contact: Wash off immediately with plenty of soap and water.[[13](#)] If irritation occurs, seek medical attention.[[11](#)]
- Eye Contact: Rinse cautiously with water for several minutes.[[11](#)][[13](#)] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[[11](#)]
- Inhalation: Move the person to fresh air.[[13](#)] If breathing is difficult, give oxygen.[[13](#)]
- Ingestion: Rinse mouth with water. Do not induce vomiting.[[13](#)]

Storage:

- Store in a cool, dry, and well-ventilated place.[[1](#)][[11](#)]

- Keep containers tightly sealed.[1][11]
- Store away from moisture and strong oxidizing agents.[1][12]

Experimental Protocol: A Representative Suzuki Coupling Reaction

The following is a generalized protocol for a Suzuki coupling reaction, a common method for creating carbon-carbon bonds and a key step in the synthesis of many pyrazine-based drug candidates.[8] This protocol is for illustrative purposes and would require optimization for the specific substrates used.

Objective: To couple an aryl boronic acid to the **3-Amino-5-chloropyrazine-2-carbaldehyde** scaffold.

Materials:

- **3-Amino-5-chloropyrazine-2-carbaldehyde**
- Aryl boronic acid or boronate ester
- Palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., Na_2CO_3)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Nitrogen or Argon source for inert atmosphere
- Reaction vessel (e.g., Schlenk flask)
- Stirring plate and magnetic stir bar
- Heating mantle or oil bath

Procedure:

- To the reaction vessel, add **3-Amino-5-chloropyrazine-2-carbaldehyde** (1 equivalent), the aryl boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
- Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.
- Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
- Add the degassed solvent mixture to the vessel.
- Stir the reaction mixture at room temperature for 5-10 minutes.
- Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup to remove inorganic salts. This typically involves diluting the reaction mixture with an organic solvent and washing with water or brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter off the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.

Caption: Step-by-step workflow for a typical Suzuki coupling reaction.

Conclusion

3-Amino-5-chloropyrazine-2-carbaldehyde is a valuable and versatile building block in the field of drug discovery. Its unique combination of reactive functional groups on a biologically relevant pyrazine core makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for researchers aiming to leverage this compound in their quest for new medicines.

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